3-(furan-2-ylmethyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-[(FURAN-2-YL)METHYL]-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that features a unique combination of furan, pyridine, and thiadiazine rings
Preparation Methods
The synthesis of 3-[(FURAN-2-YL)METHYL]-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the condensation of a suitable aldehyde with an amine, followed by cyclization.
Formation of the thiadiazine ring: This can be accomplished by reacting a dithiocarbamate with a suitable electrophile.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and optimized reaction conditions.
Chemical Reactions Analysis
3-[(FURAN-2-YL)METHYL]-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological systems, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyridine and thiadiazine derivatives, such as:
Pyridine derivatives: These compounds share the pyridine ring and may have similar electronic properties.
Thiadiazine derivatives: These compounds share the thiadiazine ring and may have similar chemical reactivity.
Furan derivatives: These compounds share the furan ring and may have similar aromatic properties.
The uniqueness of 3-[(FURAN-2-YL)METHYL]-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its combination of these three rings, which imparts unique chemical and physical properties not found in simpler analogs.
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-8-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H19N3O2S/c1-14-4-6-15(7-5-14)17-9-19(24)23-12-22(11-16-3-2-8-25-16)13-26-20(23)18(17)10-21/h2-8,17H,9,11-13H2,1H3 |
InChI Key |
JLBLZNGEXKXTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4 |
Origin of Product |
United States |
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